molecular formula C10H13BrN2O B12049630 1-(5-Bromopyridin-2-yl)piperidin-3-ol

1-(5-Bromopyridin-2-yl)piperidin-3-ol

Cat. No.: B12049630
M. Wt: 257.13 g/mol
InChI Key: KGAHCPLPEKWVKI-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)piperidin-3-ol typically involves the reaction of 5-bromopyridine with piperidin-3-ol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 5-bromopyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)piperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) in the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom, forming a simpler piperidine derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopyridin-2-yl)piperidin-3-ol is unique due to the presence of both the bromopyridine and piperidin-3-ol moieties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)piperidin-3-ol

InChI

InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2

InChI Key

KGAHCPLPEKWVKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)Br)O

Origin of Product

United States

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